molecular formula C17H22BrNO4 B13341440 Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate

Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B13341440
M. Wt: 384.3 g/mol
InChI Key: XVPSDGMFTPBUSC-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of a pyrrolidine ring, a bromophenyl group, and tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.

    Addition of tert-Butyl and Methyl Groups: These groups are typically added through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: To speed up the reaction and increase efficiency.

    Temperature and Pressure Control: To maintain optimal reaction conditions.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form new products.

    Reduction: Where the compound is reduced, often leading to the removal of oxygen or the addition of hydrogen.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reactions: Often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Where the compound acts as an inhibitor or activator.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing biochemical pathways to exert its effects.

Comparison with Similar Compounds

Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a fluorophenyl group.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which may lead to different reactivity and applications compared to its analogs.

Properties

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1

InChI Key

XVPSDGMFTPBUSC-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.